molecular formula C17H26N2O3 B1452879 Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester CAS No. 1423037-51-7

Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester

Cat. No.: B1452879
CAS No.: 1423037-51-7
M. Wt: 306.4 g/mol
InChI Key: LZYZIYPOFBSJPM-ZFWWWQNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester (hereafter referred to by its IUPAC name) is a chiral carbamate derivative featuring a stereochemically defined backbone. Its structure includes:

  • A (1S,2S)-configured butyl chain substituted with a methyl group at position 2.
  • A propylamino carbonyl group at position 1.
  • A benzyl (phenylmethyl) ester protecting group on the carbamic acid moiety.

This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of protease inhibitors and other bioactive molecules .

Properties

IUPAC Name

benzyl N-[(2S,3S)-3-methyl-1-oxo-1-(propylamino)pentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-4-11-18-16(20)15(13(3)5-2)19-17(21)22-12-14-9-7-6-8-10-14/h6-10,13,15H,4-5,11-12H2,1-3H3,(H,18,20)(H,19,21)/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYZIYPOFBSJPM-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C(C)CC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)[C@H]([C@@H](C)CC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester (CAS Number: 1637475-49-0) is a complex organic compound notable for its potential applications in medicinal chemistry and biological research. This compound features a unique molecular structure characterized by a carbamic acid moiety linked to a phenylmethyl ester through a propylamino side chain, with the molecular formula C17H26N2O3C_{17}H_{26}N_{2}O_{3} and a molecular weight of 306.4 g/mol .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The exact mechanism of action remains under investigation; however, it is believed that the compound may modulate the activity of these targets, leading to various biochemical effects. Potential pathways include:

  • Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic processes.
  • Receptor Binding : The compound could bind to receptors that regulate physiological responses.

Pharmacological Effects

Research into carbamic acid derivatives has demonstrated several pharmacological effects that may be relevant for therapeutic applications:

  • Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially reducing inflammation in various conditions.
  • Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Safety and Toxicity

Preliminary assessments indicate that Carbamic acid derivatives generally exhibit low toxicity profiles. For instance, toxicity studies have shown that certain analogs do not exhibit significant adverse effects at therapeutic doses. However, comprehensive toxicity data specific to this compound is still required to establish safety for clinical use.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving carbamic acid derivatives and phenylmethyl esters under controlled conditions:

  • Reagents : Common reagents include carbamic acid derivatives and phenylmethyl esters.
  • Catalysts : Specific catalysts may be employed to enhance reaction efficiency.
  • Conditions : Controlled temperatures and pressures are essential for optimal yield.

Chemical Reactions

The compound can undergo several chemical reactions:

  • Oxidation : Leads to more complex esters.
  • Reduction : Produces simpler amines or alcohols.
  • Substitution : Alters functional groups affecting the compound's properties.

Scientific Research Applications

Medicinal Chemistry

Carbamic acid derivatives are often explored for their potential therapeutic effects. The specific compound has been investigated for:

  • Drug Development: It serves as a precursor in synthesizing pharmaceuticals targeting various diseases. The ability to modify its structure allows researchers to tailor compounds for specific therapeutic targets.
  • Mechanism of Action: Preliminary studies suggest that this compound may interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects. However, detailed mechanisms remain under investigation.

Organic Synthesis

In organic chemistry, carbamic acid derivatives are valuable reagents due to their versatility:

  • Building Blocks: They can be utilized as intermediates in synthesizing more complex molecules. The unique functional groups allow for selective reactions that can lead to diverse chemical products.
  • Reactivity Studies: The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a subject of interest for studying reaction mechanisms and developing new synthetic pathways.
Reaction TypeDescription
OxidationAddition of oxygen or removal of hydrogen
ReductionAddition of hydrogen or removal of oxygen
SubstitutionReplacement of one functional group with another

Industrial Applications

The compound is also relevant in industrial settings:

  • Production of Specialty Chemicals: Its unique structure allows it to be used in producing specialty chemicals with specific properties tailored for various applications.
  • Large-scale Synthesis: In industrial production, the compound can be synthesized using advanced techniques such as continuous flow processes and chromatography for purification, optimizing yield and efficiency.

Case Studies

Case Study 1: Drug Development
In recent research, carbamic acid derivatives have been tested for their efficacy as enzyme inhibitors in treating neurodegenerative diseases. The specific compound demonstrated promising results in preliminary assays, indicating potential as a lead compound for further development.

Case Study 2: Organic Synthesis
A study focused on the use of N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester as an intermediate in synthesizing novel anti-cancer agents. The unique reactivity profile allowed researchers to produce several analogs with enhanced potency against cancer cell lines.

Comparison with Similar Compounds

Compound 17

Name: N-[(1S,2R)-2-Hydroxy-3-[(2S)-2-methylbutyl]amino]-1-(phenylmethyl)propyl]-carbamic acid-1,1-dimethylethyl ester Key Differences:

  • Stereochemistry : The (1S,2R) configuration vs. the (1S,2S) configuration in the target compound.
  • Substituents : A tert-butyl (Boc) ester instead of a benzyl ester, and a hydroxy group at position 2.
  • Synthesis: Synthesized via epoxide ring-opening with (S)-2-methylbutan-1-amine in ethanol (90% purity) .
Property Target Compound Compound 17
Protecting Group Benzyl ester Boc (tert-butyl)
Functional Groups Propylamino carbonyl Hydroxy, methylbutylamino
Stereochemistry (1S,2S) (1S,2R)
Purity Not explicitly reported 90%

Compound 22

Name: N-[(1S,2R)-2-Hydroxy-3-[[(4-methoxyphenyl)sulfonyl][(2S)-2-methylbutyl]amino]-1-(phenylmethyl)propyl]-carbamic acid-1,1-dimethylethyl ester Key Differences:

  • Substituents : Incorporates a sulfonyl group (4-methoxyphenylsulfonyl) and Boc protection.
  • Activity : Enhanced steric bulk and hydrogen-bonding capacity compared to the target compound, likely improving protease binding affinity .

HCV NS5A Inhibitor Analogues

Compound 5 (Half-DCV)

Name : N-[(1S)-2-methyl-1-[[(2S)-2-(5-phenyl-1H-imidazol-2-yl)-1-pyrrolidinyl]carbonyl]propyl]-carbamic acid methyl ester
Key Differences :

  • Core Structure : Contains an imidazole-pyrrolidine scaffold instead of a simple carbamate.
  • Bioactivity: Demonstrates non-dimeric HCV NS5A inhibition, highlighting the role of aromatic heterocycles in antiviral activity .

Genotoxic Impurity Analogues

Acid Impurity

Name : Tertiary butyl ester [(1S,2S)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid
Key Differences :

  • Substituents : Chloro and hydroxy groups at positions 3 and 2, respectively.
  • Risk Profile: Identified as a genotoxic impurity due to the carbamate group, necessitating stringent purification protocols .

Preparation Methods

Step 1: Preparation of the Amino Acid Derivative Intermediate

  • The starting material is a chiral amino acid derivative, often a 2-methyl-substituted butyl amine with defined stereochemistry (1S,2S).
  • This intermediate is prepared through stereoselective synthesis or resolution methods to ensure the desired enantiomeric purity.

Step 2: Carbamoylation Reaction

  • The amino acid derivative is reacted with phenylmethyl chloroformate (benzyl chloroformate) or equivalent activated carbamoyl donors.
  • The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid.
  • Solvents like ethyl acetate or dichloromethane are used under ambient or slightly cooled temperatures to control reaction rate and selectivity.

Step 3: Purification

  • The crude product is purified by chromatographic techniques, often silica gel chromatography using a mixture of ethyl acetate and hexane as eluents.
  • The purified compound is isolated as a white solid.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Reference
Amino acid intermediate Chiral synthesis or resolution Various Ambient N/A General synthetic methods
Carbamoylation Phenylmethyl chloroformate, triethylamine Ethyl acetate Ambient temperature ~90-95 Kammermeier et al., Angew. Chem. 1994
Purification Silica gel chromatography (50% ethyl acetate/hexane) N/A Ambient N/A European Patent EP0715618B1

Research Findings and Notes

  • The carbamoylation step is critical for the formation of the carbamate ester bond with high stereochemical fidelity.
  • Triethylamine serves both as a base and as an acid scavenger, improving the reaction efficiency.
  • The use of phenylmethyl chloroformate ensures the introduction of the phenylmethyl ester moiety.
  • Ambient temperature conditions favor selective carbamate formation while minimizing side reactions.
  • Chromatographic purification is essential to obtain the compound in high purity suitable for further applications.
  • The stereochemistry (1S,2S) is maintained throughout the synthesis by starting from enantiomerically pure intermediates and avoiding racemization during carbamoylation.

Summary Table of Key Aspects

Aspect Details
Starting Material (1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl amine
Carbamoyl Donor Phenylmethyl chloroformate (benzyl chloroformate)
Base Triethylamine
Solvent Ethyl acetate or dichloromethane
Temperature Ambient (20-25°C)
Purification Silica gel chromatography with ethyl acetate/hexane mixture
Yield Approximately 90-95%
Stereochemistry Control Maintained by chiral starting materials and mild conditions

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield and chiral purity of this compound?

To optimize synthesis, consider stereoselective reduction using sodium borohydride in a mixed solvent system (e.g., alcohol and halogenated solvent at –15°C to 0°C), which achieves >99% chiral purity and >78% yield for intermediates . For coupling reactions, employ EDCI/HOBt/DIPEA in DMF-CH₂Cl₂ to form amide bonds with minimal racemization, as demonstrated in analogous carbamate syntheses . Monitor reaction progress via HPLC and purify intermediates using column chromatography with silica gel or reverse-phase systems .

Q. How can the stereochemical configuration of the compound be confirmed experimentally?

Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY for spatial proximity analysis) and chiral stationary-phase HPLC. For absolute configuration determination, perform X-ray crystallography on single crystals of intermediates or derivatives. Cross-validate results with circular dichroism (CD) spectroscopy if crystalline samples are unavailable .

Q. What analytical techniques are critical for assessing purity and structural integrity?

  • HPLC-MS : Quantify impurities and confirm molecular weight.
  • ¹H/¹³C NMR : Assign proton and carbon environments to detect stereochemical anomalies.
  • Chiral HPLC : Verify enantiomeric excess (ee) using columns like Chiralpak IA or IB .
  • Elemental Analysis : Validate empirical formula consistency.

Advanced Research Questions

Q. How can discrepancies in enantiomeric excess (ee) arise between synthetic batches, and how are they resolved?

Discrepancies may stem from variations in solvent polarity, temperature fluctuations during asymmetric reductions, or incomplete purification. To resolve:

  • Optimize reaction conditions using design-of-experiments (DoE) to identify critical parameters (e.g., solvent ratio, catalyst loading) .
  • Employ capillary electrophoresis (CE) with chiral additives (e.g., cyclodextrins) for high-resolution separation and ee validation .
  • Re-crystallize intermediates from tert-butyl methyl ether (MTBE) or hexane/ethyl acetate mixtures to enhance diastereomeric purity .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in protease inhibition studies?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., HIV-1 protease) and identify critical hydrogen bonds or hydrophobic contacts .
  • Alanine Scanning : Synthesize analogs with substituent modifications (e.g., replacing phenylmethyl ester with cyclohexyl or tert-butyl groups) to assess steric/electronic effects on binding .
  • Enzymatic Assays : Measure IC₅₀ values under standardized conditions (pH 7.4, 37°C) using fluorogenic substrates .

Q. How can metabolic stability be evaluated in preclinical studies?

  • In Vitro Hepatocyte Assays : Incubate the compound with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS.
  • CYP450 Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms to predict drug-drug interactions .
  • Plasma Stability Tests : Monitor degradation in rat or human plasma at 37°C over 24 hours .

Methodological Considerations

Q. What solvent systems are optimal for large-scale purification while retaining stereochemical fidelity?

Use a gradient of hexane/ethyl acetate (3:1 to 1:1) for normal-phase chromatography or acetonitrile/water (0.1% TFA) for reverse-phase systems. For chiral separations, employ supercritical fluid chromatography (SFC) with CO₂/ethanol modifiers to reduce solvent waste .

Q. How can conflicting NMR data (e.g., unexpected coupling constants) be reconciled during structural elucidation?

  • Perform 2D experiments (HSQC, HMBC) to resolve overlapping signals.
  • Compare experimental data with computed NMR shifts using DFT methods (e.g., B3LYP/6-31G* basis set) .
  • Synthesize and analyze diastereomeric derivatives (e.g., Mosher esters) to confirm stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.